![molecular formula C17H16N4O4S2 B12117396 N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B12117396.png)

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

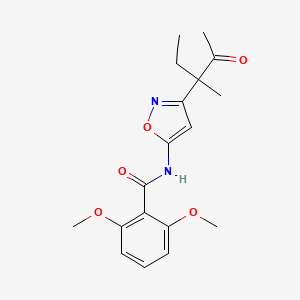

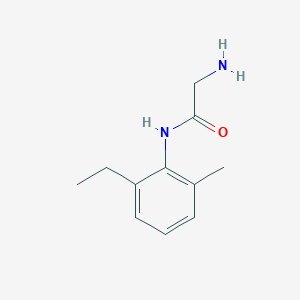

N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-yliden]pyridin-2-carboxamid ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Benzothiazolring, eine Morpholin-sulfonylgruppe und eine Pyridin-carboxamid-Einheit vereint.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-yliden]pyridin-2-carboxamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Benzothiazol-Kerns. Dies kann durch die Cyclisierung von 2-Aminothiophenol mit einem geeigneten Carbonsäurederivat erreicht werden. Die Morpholin-sulfonylgruppe wird dann durch Sulfonierungsreaktionen eingeführt, und der letzte Schritt beinhaltet die Kupplung des Benzothiazol-Derivats mit Pyridin-2-carboxamid unter geeigneten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung von Katalysatoren, kontrollierten Temperaturen und spezifischen Lösungsmitteln, um die Reaktionen zu erleichtern. Das Verfahren kann auch Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu isolieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-yliden]pyridin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen, abhängig von den vorhandenen funktionellen Gruppen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter wasserfreien Bedingungen.

Substitution: Halogenierungsmittel, Nukleophile und Elektrophile unter verschiedenen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Aminen oder Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-yliden]pyridin-2-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Wird auf sein Potenzial als biochemische Sonde oder als Ligand in Bindungsstudien untersucht.

Medizin: Wird auf sein Potenzial für therapeutische Eigenschaften untersucht, darunter entzündungshemmende, antimikrobielle und Antikrebsaktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien, Katalysatoren und anderer industrieller Anwendungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-yliden]pyridin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen Signalwege und Zielstrukturen können je nach spezifischer Anwendung und Nutzungskontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Wirkmechanismus

The mechanism of action of N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-yliden]pyridin-2-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Benzothiazol-Derivate: Diese Verbindungen teilen den Benzothiazol-Kern und können ähnliche chemische und biologische Eigenschaften haben.

Morpholin-sulfonyl-Derivate: Verbindungen mit der Morpholin-sulfonylgruppe können ähnliche Reaktivität und Anwendungen aufweisen.

Pyridin-carboxamid-Derivate: Diese Verbindungen teilen die Pyridin-carboxamid-Einheit und können vergleichbare biologische Aktivitäten haben.

Die Einzigartigkeit von N-[(2E)-6-(Morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-yliden]pyridin-2-carboxamid liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm einzigartige chemische und biologische Eigenschaften verleihen.

Eigenschaften

Molekularformel |

C17H16N4O4S2 |

|---|---|

Molekulargewicht |

404.5 g/mol |

IUPAC-Name |

N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C17H16N4O4S2/c22-16(14-3-1-2-6-18-14)20-17-19-13-5-4-12(11-15(13)26-17)27(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,19,20,22) |

InChI-Schlüssel |

RVKJOCUXPNQLMM-UHFFFAOYSA-N |

Kanonische SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=N4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B12117322.png)

![(2-[2-(4-Methoxyphenyl)pyrrolidin-1-YL]ethyl)amine](/img/structure/B12117350.png)

![2,5-Dichloro-4-ethoxy-1-[(4-methyl-2-phenylimidazolyl)sulfonyl]benzene](/img/structure/B12117352.png)

![4-{[(2,6-Dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B12117373.png)